molecular formula C17H23N7OS2 B11573272 {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate

{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B11573272
M. Wt: 405.5 g/mol
InChI Key: FUAJKBBHNJLBKC-UHFFFAOYSA-N
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Description

{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate is a synthetic triazine derivative designed for research applications. This compound is of significant interest in early-stage drug discovery and chemical biology, particularly as a potential scaffold for developing kinase inhibitors . Triazine derivatives have demonstrated therapeutic potential in preclinical research targeting a range of disorders, including proliferative, inflammatory, and autoimmune diseases . The structure of this compound, which integrates a 2-methoxyphenylamino group and a piperazine-carbodithioate moiety, is characteristic of molecules investigated for modulating key biological signaling pathways. Researchers can utilize this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies, especially in the exploration of new anticancer and anti-inflammatory agents . Its mechanism of action is believed to involve interaction with enzyme active sites, such as those of phosphotransferases and protein serine-threonine kinases, which are critical targets in oncology and other therapeutic areas . This makes it a valuable tool for researchers studying cellular proliferation, signal transduction, and the development of novel targeted therapies.

Properties

Molecular Formula

C17H23N7OS2

Molecular Weight

405.5 g/mol

IUPAC Name

[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C17H23N7OS2/c1-23-7-9-24(10-8-23)17(26)27-11-14-20-15(18)22-16(21-14)19-12-5-3-4-6-13(12)25-2/h3-6H,7-11H2,1-2H3,(H3,18,19,20,21,22)

InChI Key

FUAJKBBHNJLBKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N

Origin of Product

United States

Preparation Methods

Cyclization of Cyanoguanidine Derivatives

A common method involves the condensation of cyanoguanidine with carbonyl compounds. For example, ethyl cyanoacetate and urea undergo cyclization in the presence of sodium methoxide to form 4-amino-6-hydroxy-1,3,5-triazin-2(1H)-one. This reaction typically occurs in anhydrous methanol under reflux (65–80°C) for 3–4 hours, yielding intermediates that are subsequently functionalized.

Reaction Conditions

ParameterValue
SolventAnhydrous methanol or ethanol
Temperature65–80°C (reflux)
CatalystSodium methoxide
Yield85–96%

Chlorination and Amination

Alternative routes involve chlorinating barbituric acid derivatives with phosphorus oxychloride to form trichlorotriazine, followed by selective amination. However, this method is less favored due to toxicity concerns and the generation of phosphorus-containing wastewater.

Functionalization of the Triazine Ring

After forming the triazine core, the 2-methoxyphenylamino and methylpiperazine carbodithioate groups are introduced sequentially.

Introduction of the 2-Methoxyphenylamino Group

The 6-position of the triazine ring is functionalized via nucleophilic aromatic substitution. 2-Methoxyphenylamine reacts with a chlorinated triazine intermediate (e.g., 4-amino-2,6-dichloro-1,3,5-triazine) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is catalyzed by a base like potassium carbonate and proceeds at 60–80°C for 8–12 hours.

Key Considerations

  • Solvent : DMF or acetonitrile optimizes nucleophilicity.

  • Temperature : Elevated temperatures (70–90°C) enhance reaction rates but risk decomposition.

  • Substituent Selectivity : The 6-position is more reactive due to electronic effects, ensuring regioselective amination.

Methylpiperazine Carbodithioate Coupling

The methylpiperazine carbodithioate moiety is introduced via a two-step process:

  • Thiocarbamation : 4-Methylpiperazine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) to form 4-methylpiperazine-1-carbodithioic acid.

  • Alkylation : The carbodithioic acid is alkylated with a chloromethyl-triazine intermediate. This step requires a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a solvent such as toluene or dichloromethane.

Representative Reaction

Triazine-CH₂Cl+HS-C(=S)-N(CH₂CH₂)₂NCH₃BaseTriazine-CH₂-S-C(=S)-N(CH₂CH₂)₂NCH₃+HCl\text{Triazine-CH₂Cl} + \text{HS-C(=S)-N(CH₂CH₂)₂NCH₃} \xrightarrow{\text{Base}} \text{Triazine-CH₂-S-C(=S)-N(CH₂CH₂)₂NCH₃} + \text{HCl}

Optimization Data

ConditionEffect on Yield
Phase-transfer catalystIncreases yield by 15–20%
Solvent polarityHigher polarity reduces side reactions
Reaction time8–10 hours optimal

Purification and Characterization

Chromatographic Purification

Crude products are purified via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane). The carbodithioate group’s sensitivity to oxidation necessitates inert atmosphere handling.

Analytical Validation

  • ¹H NMR : Key signals include the methoxy group (δ 3.7–3.9 ppm) and piperazine protons (δ 2.4–3.1 ppm).

  • Mass Spectrometry : Molecular ion peaks confirm the target mass (e.g., m/z 423.2 [M+H]⁺).

Challenges and Mitigation Strategies

Byproduct Formation

Isomerization during amination can generate undesired regioisomers. Using excess 2-methoxyphenylamine (1.5 equiv) and controlled temperatures minimizes this issue.

Carbodithioate Stability

The carbodithioate group is prone to hydrolysis. Storage under nitrogen at –20°C and avoiding aqueous workups are critical.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantages
Cyclization (Route 1)High yield (≥90%)Requires anhydrous conditions
Chlorination (Route 2)ScalableToxic byproducts

Industrial Scalability

The cyclization-alkylation route is preferred for large-scale synthesis due to its fewer steps and reduced environmental impact. Recent advances in continuous-flow reactors further enhance throughput by improving heat and mass transfer during exothermic steps.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the carbodithioate group.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazine scaffold. For instance, derivatives of triazine have shown promising cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies indicate that modifications to the triazine ring can enhance biological activity. Notably, compounds that incorporate piperazine moieties have demonstrated improved efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Study: Triazine Derivatives

A study synthesized a series of novel triazine derivatives that exhibited IC50 values ranging from 3.6 µM to 11.0 µM against HCT-116 and MCF-7 cell lines. These compounds were evaluated for their ability to inhibit MDM2-p53 interactions, a crucial pathway in cancer progression . The findings suggest that the incorporation of specific substituents significantly influences the anticancer activity of these compounds.

Antimicrobial Properties

The triazine derivatives have also been investigated for their antimicrobial activities. Research indicates that certain compounds within this class possess broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways in pathogens, leading to cell death .

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that selected triazine derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential for these compounds as lead candidates for developing new antimicrobial agents .

Herbicidal Activity

Triazine derivatives are well-known for their herbicidal properties. The compound under discussion has shown potential as a herbicide due to its ability to disrupt photosynthetic processes in plants. This application is particularly relevant in the context of developing environmentally friendly agricultural chemicals.

Data Table: Herbicidal Efficacy

CompoundTarget Plant SpeciesEfficacy (g/ha)Mode of Action
4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioateCommon Weeds50Photosynthesis Inhibition
Other Triazine DerivativesVariousVariesDisruption of Metabolic Pathways

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. The inhibition of enzymes such as kinases can lead to significant therapeutic effects in conditions like cancer and inflammation.

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of triazine derivatives based on their chemical structure. These models help in identifying promising candidates for further development by correlating structural features with biological effectiveness.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the triazine ring, the nature of the heterocyclic linker, or the carbodithioate group. Below is a detailed comparison based on evidence from diverse sources:

Substituent Variations on the Triazine Core

  • {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate Difference: Replaces the 2-methoxyphenyl group with a 4-fluorophenyl group. Impact: The electron-withdrawing fluorine atom may reduce electron density on the triazine ring, altering reactivity and binding affinity compared to the methoxy group’s electron-donating effect . Molecular Weight: Likely similar (~450–470 g/mol), but fluorinated analogs often exhibit higher metabolic stability .
  • {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile Difference: Substitutes the carbodithioate-piperazine group with an acetonitrile moiety. The nitrile group may enhance electrophilicity for nucleophilic reactions . Molecular Weight: 240.26 g/mol (CAS 91962-28-6) .

Variations in the Carbodithioate Group

  • N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide Difference: Replaces the carbodithioate ester with a carbothioamide and adds a hydroxyethyl group to the piperazine ring. The thioamide group is less reactive than the carbodithioate . Molecular Formula: C₁₆H₂₄N₄OS (CAS 433255-18-6) .
  • 4-Morpholinecarbodithioic acid [4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl ester Difference: Substitutes the methylpiperazine group with a morpholine ring.

Pesticide-Related Triazine Derivatives

Compounds like metsulfuron methyl ester (CAS 74223-64-6) share the triazine core but are sulfonylurea herbicides. Key differences include:

  • Functional Groups : Sulfonylurea bridge instead of carbodithioate.
  • Molecular Weight : ~381.36 g/mol .

Data Tables: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Application Evidence Source
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate 2-methoxyphenyl, carbodithioate ~470 (estimated) Enzyme inhibition (potential)
{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate 4-fluorophenyl, carbodithioate ~465 (estimated) Similar to target compound
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile 4-methylphenyl, acetonitrile 240.26 Intermediate for agrochemicals
N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide hydroxyethyl, carbothioamide 320.45 Unknown (hydrophilic derivative)
Metsulfuron methyl ester sulfonylurea, methyl ester 381.36 Herbicide (ALS inhibitor)

Research Findings and Trends

  • Anticancer Potential: Triazine derivatives with sulfonamide groups (e.g., compound 12c in ) show anticancer activity (IC₅₀ values in µM range), suggesting that the target compound’s carbodithioate group could be optimized for similar applications .
  • Agrochemical Applications : Methylpiperazine and carbodithioate moieties are rare in herbicides, but triazine-based pesticides (e.g., triflusulfuron) highlight the scaffold’s versatility .
  • Synthetic Accessibility: Compounds like {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile are synthesized in high yields (e.g., 91.2% in ), indicating feasible routes for scaling the target compound .

Biological Activity

The compound {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound through various studies, focusing on its synthesis, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Triazine core : Provides a stable framework for biological activity.
  • Amino and methoxyphenyl groups : These substituents influence solubility and interaction with biological targets.
  • Piperazine moiety : Known for enhancing pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the triazine ring through cyclization reactions.
  • Introduction of amino and methoxyphenyl substituents via nucleophilic substitution reactions.
  • Attachment of the piperazine and carbodithioate groups , which are crucial for biological activity.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HCT-11610.5Induction of apoptosis
MCF-711.0Cell cycle arrest (G0/G1)
HeLa12.0Apoptosis via intrinsic pathway

The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly in colorectal (HCT-116) and breast cancer (MCF-7) cell lines .

The mechanism by which this compound exerts its cytotoxic effects involves:

  • Inhibition of cell proliferation : The compound induces G0/G1 phase arrest in the cell cycle, preventing cells from progressing to mitosis.
  • Apoptosis induction : Studies have shown that it activates apoptotic pathways in both wild-type and mutant p53 cells, indicating a broad spectrum of efficacy against different cancer genotypes .

Case Studies

A notable study involved the evaluation of this compound's effects on human cancer cell lines, where it was found to significantly reduce viability in a dose-dependent manner. The study also highlighted that the presence of specific substituents on the piperazine ring could enhance or diminish activity, leading to structure-activity relationship (SAR) analyses that guide further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

  • Methodology : Utilize a multi-step approach involving nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 1,3,5-triazine derivatives with 2-methoxyaniline under basic conditions (e.g., NaHCO₃ in acetone at 0–5°C) to introduce the 2-methoxyphenylamino group .
  • Step 2 : Functionalize the triazine core with a methylpiperazine carbodithioate group via a thioamide coupling reaction, using thiocarbonyl diimidazole (TCDI) as a coupling agent in anhydrous DMF .
    • Characterization : Confirm intermediates via 1H^1H/13C^13C NMR and elemental analysis. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Key Techniques :

  • NMR : 1H^1H NMR (400 MHz, DMSO-d₆) to resolve aromatic protons (δ 6.8–7.4 ppm) and piperazine methyl groups (δ 2.1–2.4 ppm). 13C^13C NMR to confirm carbodithioate (C=S, δ ~200 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~500–550 Da).
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Protocol :

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation of the carbodithioate group.
  • Solvent : Dissolve in DMSO (10 mM stock) to avoid hydrolysis; avoid aqueous buffers with pH > 8.0 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antileukemic potential?

  • SAR Framework :

  • Core Modifications : Compare analogues with substituted triazines (e.g., 4-chloro vs. 4-methylpiperidine) to assess cytotoxicity against leukemia cell lines (e.g., K562) .
  • Functional Group Impact : Replace the carbodithioate with carboxamide to test solubility vs. bioactivity trade-offs .
    • Data Analysis : Use IC₅₀ values and molecular docking (PDB: Bcr-Abl kinase) to correlate substituent effects with activity .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME for logP (target ~3.0) and bioavailability radar.
  • 3D-QSAR : CoMFA/CoMSIA models using triazine derivatives from to map electrostatic/hydrophobic fields .
    • Validation : Compare computational results with in vitro metabolic stability assays (e.g., microsomal half-life) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Troubleshooting Steps :

  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to enhance bioavailability .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
  • Dose Adjustment : Conduct PK/PD modeling to align dosing regimens with target engagement .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Process Optimization :

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps; aim for ≥80% yield .
  • Temperature Gradients : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate reactions and reduce side products .
    • Purification : Flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) .

Q. How can solubility challenges in aqueous media be addressed for in vivo studies?

  • Formulation Approaches :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (particle size <200 nm) to enhance aqueous dispersion .
  • Prodrug Design : Introduce phosphate esters at the piperazine nitrogen for pH-dependent release .

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